Controllable mono-/di-alkenylation of aryl alkyl thioethers tuned by oxidants via Pd-catalysis†

Organic Chemistry Frontiers Pub Date: 2014-09-02 DOI: 10.1039/C4QO00172A

Abstract

Oxidant-controlled selective mono-/di-alkenylation of aryl C–H bonds via Pd-catalysis is reported. The substrate scopes for both the mono- and di-alkenylation were good. Thioether was used as the directing group and the product can be transformed to a useful sulfoxide-olefin ligand by simple oxidation in quantitative yield.

Graphical abstract: Controllable mono-/di-alkenylation of aryl alkyl thioethers tuned by oxidants via Pd-catalysis
Controllable mono-/di-alkenylation of aryl alkyl thioethers tuned by oxidants via Pd-catalysis†
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